N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
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Overview
Description
3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole core, a bromophenyl group, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boron reagent.
Attachment of Furan Ring: The furan ring can be attached through a condensation reaction with a suitable furan derivative.
Formation of Thiourea Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: This compound shares the bromophenyl group and has applications in organic synthesis and materials science.
Indole Derivatives: These compounds share the heterocyclic core and have diverse biological activities.
Benzoxazole Derivatives: These compounds share the benzoxazole core and have been studied for their antimicrobial and anticancer properties.
Uniqueness
3-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of a benzoxazole core, a bromophenyl group, a furan ring, and a thiourea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H12BrN3O3S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H12BrN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27) |
InChI Key |
GZZMASJIUURJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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